3-(Boc-amino)-1-(benzyloxy)-2-propanone
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Overview
Description
3-(Boc-amino)-1-(benzyloxy)-2-propanone is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a benzyloxy group attached to a propanone backbone. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its protective groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-1-(benzyloxy)-2-propanone typically involves the protection of an amino group with a Boc group and the introduction of a benzyloxy group. One common method involves the reaction of 3-amino-1-(benzyloxy)-2-propanone with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. Continuous flow reactors and solid acid catalysts can be employed to enhance the reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-1-(benzyloxy)-2-propanone undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or solid acid catalysts.
Substitution Reactions: The benzyloxy group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), HCl in dioxane, or solid acid catalysts like H-BEA zeolite.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Deprotection: The major product is 3-amino-1-(benzyloxy)-2-propanone after the removal of the Boc group.
Substitution: Products vary based on the nucleophile used in the reaction.
Scientific Research Applications
3-(Boc-amino)-1-(benzyloxy)-2-propanone is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the preparation of peptide mimetics and other biologically active compounds.
Medicine: Potential use in drug development due to its ability to be modified into various pharmacophores.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-1-(benzyloxy)-2-propanone primarily involves its role as a protected intermediate. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form the desired final product .
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)-1-(benzyloxy)-2-propanol: Similar structure but with a hydroxyl group instead of a ketone.
3-(Boc-amino)-1-(benzyloxy)-2-propanoic acid: Contains a carboxylic acid group instead of a ketone.
Uniqueness
3-(Boc-amino)-1-(benzyloxy)-2-propanone is unique due to its combination of a Boc-protected amino group and a benzyloxy group on a propanone backbone. This structure allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C15H21NO4 |
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Molecular Weight |
279.33 g/mol |
IUPAC Name |
tert-butyl N-(2-oxo-3-phenylmethoxypropyl)carbamate |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-9-13(17)11-19-10-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18) |
InChI Key |
KMJBKHFXKBDNQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)COCC1=CC=CC=C1 |
Origin of Product |
United States |
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